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Compound of Interest

Compound Name: 2-Bromo-4-cyanobenzoic acid

Cat. No.: B1359825 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectral data for 2-Bromo-4-cyanobenzoic
acid. Due to the limited availability of publicly accessible experimental spectral data for this

specific compound, this document presents predicted mass spectrometry data and outlines

general experimental protocols for the spectroscopic analysis of similar aromatic carboxylic

acids.

Data Presentation
Mass Spectrometry Data
At the time of this publication, experimental mass spectrometry data for 2-Bromo-4-
cyanobenzoic acid is not widely available in public spectral databases. However, predicted

mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated and are

presented below. These predictions are valuable for the initial identification of the compound in

mass spectrometry analyses.

Table 1: Predicted Mass Spectrometry Data for 2-Bromo-4-cyanobenzoic Acid (C₈H₄BrNO₂)
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Adduct Predicted m/z

[M+H]⁺ 225.94982

[M+Na]⁺ 247.93176

[M-H]⁻ 223.93526

[M+NH₄]⁺ 242.97636

[M+K]⁺ 263.90570

[M+H-H₂O]⁺ 207.93980

[M+HCOO]⁻ 269.94074

[M+CH₃COO]⁻ 283.95639

[M+Na-2H]⁻ 245.91721

[M]⁺ 224.94199

[M]⁻ 224.94309

Data Source: PubChem CID 23635568. These are computationally predicted values and have

not been experimentally verified in the available literature.[1]

Nuclear Magnetic Resonance (NMR) and Infrared (IR)
Spectroscopy Data
A thorough search of publicly available scientific databases did not yield experimental ¹H NMR,

¹³C NMR, or IR spectral data for 2-Bromo-4-cyanobenzoic acid. For researchers synthesizing

this compound, the following sections outline generalized protocols for acquiring such data.

Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic analysis of

solid organic compounds like 2-Bromo-4-cyanobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/23635568
https://www.benchchem.com/product/b1359825?utm_src=pdf-body
https://www.benchchem.com/product/b1359825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent will

depend on the solubility of the compound. Add a small amount of a reference standard, such

as tetramethylsilane (TMS), for chemical shift calibration.

¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Parameters: Acquire the spectrum at room temperature. Typical parameters include a 90°

pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16

or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

Instrument: A high-field NMR spectrometer with a carbon probe.

Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans is typically required compared to ¹H NMR to achieve an adequate signal-

to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press

it into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition:

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Parameters: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A

background spectrum of the empty sample holder (for KBr) or the clean ATR crystal should
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be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample,

this can be achieved via direct insertion probe or by dissolving the sample in a suitable

solvent and introducing it via a liquid chromatography system (LC-MS) or direct infusion.

Ionization: Select an appropriate ionization technique. Electrospray ionization (ESI) is a

common choice for polar molecules like carboxylic acids and can be operated in both

positive and negative ion modes.

Analysis: Acquire the mass spectrum over a suitable m/z range. High-resolution mass

spectrometry (HRMS) is recommended to determine the accurate mass and elemental

composition.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the synthesis and spectral

characterization of an organic compound such as 2-Bromo-4-cyanobenzoic acid.
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Caption: Generalized workflow for the synthesis and spectral analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1359825#spectral-data-nmr-ir-mass-of-2-bromo-4-
cyanobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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